6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole
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Overview
Description
6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole is a heterocyclic compound that combines the structural features of benzimidazole and furan.
Preparation Methods
The synthesis of 6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of furan derivatives followed by cyclization with benzimidazole precursors . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro groups to amines.
Scientific Research Applications
6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole involves its interaction with bacterial enzymes, inhibiting their function. This compound affects enzymes involved in the degradation of glucose and pyruvate, disrupting essential metabolic pathways . The molecular targets include pyruvate dehydrogenase, citrate synthetase, and malate dehydrogenase .
Comparison with Similar Compounds
Similar compounds to 6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole include:
5-(4-Nitrophenyl)furan-2-carboxylic acid: Shares the furan and nitrophenyl moieties but lacks the benzimidazole ring.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a nitrofuran structure but with different heterocyclic components.
5-(2-Nitrophenyl)furfural: Another furan derivative with nitrophenyl substitution.
The uniqueness of this compound lies in its combined structural features of benzimidazole and furan, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H10N4O5 |
---|---|
Molecular Weight |
350.28 g/mol |
IUPAC Name |
6-nitro-2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C17H10N4O5/c22-20(23)11-3-1-10(2-4-11)15-7-8-16(26-15)17-18-13-6-5-12(21(24)25)9-14(13)19-17/h1-9H,(H,18,19) |
InChI Key |
NDIRRSPZEOLRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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